4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 184163-26-6
VCID: VC20906728
InChI: InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14)
SMILES: C1CCC2=C(C=CC(=C2C1)C(=O)O)N
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

CAS No.: 184163-26-6

Cat. No.: VC20906728

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid - 184163-26-6

Specification

CAS No. 184163-26-6
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Standard InChI InChI=1S/C11H13NO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4,12H2,(H,13,14)
Standard InChI Key XULBTYRZTZYIRG-UHFFFAOYSA-N
SMILES C1CCC2=C(C=CC(=C2C1)C(=O)O)N
Canonical SMILES C1CCC2=C(C=CC(=C2C1)C(=O)O)N

Introduction

4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is a versatile organic compound with significant applications in chemical synthesis and pharmaceutical research. It is characterized by its molecular formula C11_{11}H13_{13}NO2_2 and CAS number 184163-26-6 . This compound serves as a valuable scaffold for the development of various biologically active molecules due to its unique structural features.

Synthesis and Applications

This compound is used as an intermediate in synthesizing more complex molecules with potential biological activities such as antibacterial or anticancer properties. Its versatility stems from the presence of both an amino group (which can undergo various substitutions or modifications) and a carboxylic acid group (which allows for esterification or amidation reactions).

Biological Activity

While direct biological activity data for 4-Amino-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid itself might be limited or not publicly available due to its role primarily as an intermediate rather than an end-product drug candidate:

Potential Applications

Derivatives synthesized using this scaffold could exhibit promising pharmacological activities based on their structural modifications:

  • Antibacterial Activity: Similar compounds have shown moderate antibacterial effects against Gram-positive bacteria.

  • Anticancer Activity: The quinoline derivatives synthesized using related scaffolds have demonstrated strong anticancer activity against certain cell lines.

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